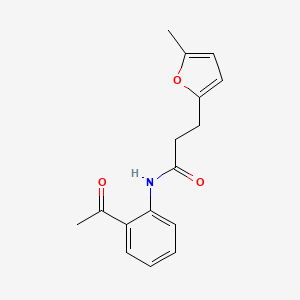

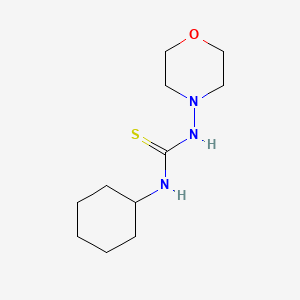

![molecular formula C19H23NO2 B5571432 3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine-related compounds involves complex reactions under various conditions. For example, one study detailed the synthesis of a closely related compound through a one-pot synthesis involving aldehydes, 2-naphthol, and piperidine, showcasing the efficiency of using Fe3O4 magnetic nanoparticles under ultrasound irradiation for the synthesis of naphthalene derivatives (Mokhtary & Torabi, 2017). Another study highlighted the synthesis and growth-promoting activity of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, emphasizing the role of specific conditions in achieving high yields and demonstrating significant biological activity (Omirzak et al., 2013).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 3-Methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine has been extensively studied. Techniques such as X-ray crystallography, Hirshfeld surface analysis, and quantum computational studies have been employed to understand the detailed molecular geometry and intermolecular interactions. For example, a study on a polysubstituted piperidone derivative revealed insights into its crystal structure and molecular docking, providing a foundation for understanding the structural characteristics of such compounds (R. V. & R. C., 2021).

Chemical Reactions and Properties

Research on 3-Methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine analogs has uncovered various chemical reactions and properties, including their potential as inhibitors or catalysts in specific reactions. Studies have detailed the synthesis of derivatives through reactions that highlight their chemical reactivity and potential applications in different chemical contexts (Domány et al., 1996).

Physical Properties Analysis

The physical properties of compounds within the class of 3-Methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine, such as melting points, solubility, and crystalline forms, have been examined to understand their behavior under different physical conditions. Studies involving polymorphism reveal the impact of different crystallization solvents on the physical properties of these compounds (Sahoo et al., 2020).

Scientific Research Applications

Beta-Adrenergic Antagonism

Research into erythro- and threo-2-(aryloxy)-1-(2-piperidyl)ethanol derivatives, which share a structural resemblance to "3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine," has shown these compounds to have significant beta-blocking potency, albeit with limited beta1/beta2 selectivity. Modifications to the piperidine ring, such as N-methylation or the introduction of an alkyl chain, were found to impact beta-blocking activity (Mauleón, Pujol, & Rosell, 1988).

Sigma Receptor Binding and Antiproliferative Activity

Studies on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives have indicated potent sigma(1) ligand activities and selectivity, showcasing potential as tools for PET experiments and indicating a role in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines

The synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine has been reported, with a comprehensive conformational study supporting their potential in structural and pharmaceutical research (Csütörtöki et al., 2012).

Prodrug Development for Topical Drug Delivery

Research involving morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has demonstrated the potential of these compounds as prodrugs for enhanced topical delivery, highlighting the role of piperidine derivatives in improving drug formulation and delivery (Rautio et al., 2000).

Mechanism of Action

The molecular basis for the pleiotropic activities of piperidine is based on its ability to regulate multiple signaling molecules . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Safety and Hazards

As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

properties

IUPAC Name |

1-(3-methylpiperidin-1-yl)-2-naphthalen-2-yloxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-6-5-11-20(13-14)19(21)15(2)22-18-10-9-16-7-3-4-8-17(16)12-18/h3-4,7-10,12,14-15H,5-6,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBVAEHGABMZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpiperidin-1-yl)-2-(naphthalen-2-yloxy)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)